1-(3-chlorophenyl)-4-[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
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Overview
Description
1-(3-CHLOROPHENYL)-4-[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE is a complex organic compound with a unique structure that combines a chlorophenyl group, a benzodiazole moiety, and a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-CHLOROPHENYL)-4-[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE typically involves multi-step organic reactions. One common approach is to start with the chlorophenyl derivative and introduce the benzodiazole moiety through a series of condensation reactions. The final step often involves the formation of the pyrrolidinone ring under specific conditions, such as the use of strong bases or acids as catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1-(3-CHLOROPHENYL)-4-[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
1-(3-CHLOROPHENYL)-4-[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is investigated for potential therapeutic uses, such as anti-inflammatory or anticancer agents.
Medicine: Research explores its potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 1-(3-CHLOROPHENYL)-4-[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE involves its interaction with molecular targets in biological systems. It may bind to specific receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(3-CHLOROPHENYL)-2-(METHYLAMINO)-1-PROPANOL: Shares the chlorophenyl group but differs in the rest of the structure.
3-CHLORO-2-METHYLPROPENE: Contains a chlorophenyl group and a methylpropenyl moiety but lacks the benzodiazole and pyrrolidinone rings.
1-(2-METHYLPROP-2-EN-1-YL)PYRROLIDINE: Similar in having the methylpropenyl and pyrrolidine components but lacks the chlorophenyl and benzodiazole groups.
Uniqueness
1-(3-CHLOROPHENYL)-4-[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE is unique due to its combination of structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H20ClN3O |
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Molecular Weight |
365.9 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-4-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C21H20ClN3O/c1-14(2)12-25-19-9-4-3-8-18(19)23-21(25)15-10-20(26)24(13-15)17-7-5-6-16(22)11-17/h3-9,11,15H,1,10,12-13H2,2H3 |
InChI Key |
JPOUWZNGAPHHJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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